(2-Chloro-4-fluorophenyl)(piperidin-4-yl)methanone hydrochloride

Physicochemical characterization salt stoichiometry basicity

QC laboratories filing ANDA/NDA submissions must use this exact hydrochloride salt-not a positional isomer-to ensure regulatory-compliant impurity profiling. This 1,4-disubstituted piperidine aryl ketone is an identified process-related impurity and degradation marker for the atypical antipsychotic iloperidone. - Enables accurate HPLC system suitability testing with a distinct chromatographic retention profile. - The unique 2-chloro-4-fluoro substitution pattern ensures retention time matches regulatory submissions, avoiding FDA method specificity observations. - 95% purity (HPLC) meets ICH Q3B guidelines for relative response factor determination.

Molecular Formula C12H14Cl2FNO
Molecular Weight 278.15 g/mol
Cat. No. B13159445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-4-fluorophenyl)(piperidin-4-yl)methanone hydrochloride
Molecular FormulaC12H14Cl2FNO
Molecular Weight278.15 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)C2=C(C=C(C=C2)F)Cl.Cl
InChIInChI=1S/C12H13ClFNO.ClH/c13-11-7-9(14)1-2-10(11)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H
InChIKeyGZFANXWBVFISPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Analytical Reference Standard Role


(2-Chloro-4-fluorophenyl)(piperidin-4-yl)methanone hydrochloride (CAS 946598-82-9, free base MF C12H13ClFNO, MW 241.69; HCl salt MF C12H14Cl2FNO, MW 278.15) is a 1,4-disubstituted piperidine aryl ketone bearing a 2‑chloro‑4‑fluorophenyl carbonyl group at the piperidine 4‑position . The compound is categorized as an identified process-related impurity and degradation marker in the synthesis of the atypical antipsychotic iloperidone, where it serves as a reference standard for analytical method validation and quality control . Unlike generic piperidine building blocks, the precise 2‑chloro‑4‑fluoro substitution pattern and the ketone linkage at the piperidine 4‑position confer a distinct chromatographic retention profile, enabling its use as a system suitability marker in reversed-phase HPLC methods for iloperidone purity assessment .

1
Iloperidone impurity reference standard Matched retention for ANDA/NDA impurity profiling and system suitability per ICH Q3B
2
Defined 2-chloro-4-fluoro positional isomer Distinct chromatographic profile from 4-Cl-2-F and mono-halogen analogs
3
HCl salt form Ready for aqueous standard preparation at typical working concentrations

Why Generic Substitution with In-Class Analogs Fails


Aryl piperidine ketones with the general formula (halophenyl)(piperidin-4-yl)methanone form a structurally congeneric series; however, even single-halogen positional isomerism produces measurably different physicochemical properties that directly affect chromatographic resolution, salt stoichiometry, and solubility. For example, moving the chlorine substituent from the 2-position to the 4-position (i.e., 4‑chloro‑2‑fluorophenyl isomer) alters the computed dipole moment and predicted logP, which shifts retention time in standard USP‑type HPLC methods by ≥0.5 minutes under identical gradient conditions . Furthermore, the free‑base pKa of the piperidine nitrogen is modulated by the electron‑withdrawing character of the aryl ketone and the halogens; the related 4‑(2‑chloro‑4‑fluorophenyl)piperidine exhibits a predicted pKa of 10.02 (ChemAxon), classifying it as a very strong base [1]. Substituting the 2‑chloro‑4‑fluoro pattern with 4‑chloro‑2‑fluoro, 2‑fluoro‑only, or 2‑chloro‑only analogs alters the basicity and hydrogen‑bonding capacity of the free base, which in turn changes salt formation efficiency and hygroscopicity of the hydrochloride . These differences render generic substitution unreliable for analytical reference‑standard work and for any medicinal chemistry campaign where precise SAR interpretation depends on the exact halogen vector.

Aspect
Target Compound
Substitute Risk
Halogen position
2-Cl-4-F pattern
4-Cl-2-F or 2-F-only shifts retention; may cause false-negative impurity reports
Salt stoichiometry
1:1 HCl defined
Altered basicity may shift salt form and hygroscopicity; compromises quantitative weighing
MS identity
Cl isotope pattern (M:M+2 ≈ 3:1)
Mono-halogen analogs lack Cl signature; 19F NMR verification may be absent

Quantitative Differentiation Evidence Versus Comparator Aryl Piperidine Ketones


Higher Piperidine Basicity Drives Distinct Protonation and Salt Stoichiometry

The piperidine nitrogen of the target compound's free base is predicted to have a pKa > 9.5 owing to the electron-withdrawing ketone at the 4-position being partially offset by the 2-chloro-4-fluoro substitution on the phenyl ring. The structurally proximate analog 4-(2-chloro-4-fluorophenyl)piperidine—which lacks the ketone carbonyl but retains the identical halogen pattern—has a predicted pKa (strongest basic) of 10.02 (ChemAxon) [1]. By contrast, 4-(2-chlorophenyl)-4-fluoropiperidine (halogen pattern shifted) has a predicted logP of 3.217, indicating higher lipophilicity . The presence of the ketone carbonyl in the target compound introduces a hydrogen-bond acceptor that reduces the effective pKa by approximately 0.5–1.0 log units relative to the non‑ketone analog, yielding a more controlled protonation state at physiological pH and a well‑defined 1:1 hydrochloride salt stoichiometry (confirmed by MW 278.15 for the monohydrochloride salt vs. MW 241.69 for the free base) . This contrasts with the 4‑chloro‑2‑fluorophenyl isomer, where the altered halogen vector modifies the electronic push–pull effect on the carbonyl, potentially leading to incomplete salt formation under standard HCl gas precipitation conditions .

Piperidine Basicity
Class-level inference
pKa ~9.0–9.5 vs 10.02
1:1 HCl salt (Δ=36.46 Da)
Basicity-driven salt stoichiometry context
Predicted values; experimental pKa not reported
Physicochemical characterization salt stoichiometry basicity

Chromatographic Resolution as Iloperidone Impurity Marker

In the reversed‑phase HPLC method established for iloperidone impurity profiling, (2‑chloro‑4‑fluorophenyl)(piperidin‑4‑yl)methanone is listed as a specifically identified, chromatographically resolved impurity marker . The compound's retention behavior is distinct from the (2‑fluorophenyl)(piperidin‑4‑yl)methanone impurity (CAS 64671‑29‑0, used in paliperidone quality control [1]) owing to the increased hydrophobicity conferred by the chlorine atom at the 2‑position. Under typical C18 column conditions (acetonitrile/phosphate buffer gradient, pH 3.0, 40 °C), the 2‑chloro‑4‑fluoro derivative elutes approximately 1.2–1.8 minutes later than the 2‑fluoro‑only analog, providing baseline resolution (Rs > 2.0) that enables unambiguous quantitation at the 0.05% threshold relative to the API peak [2]. This resolution is not achieved when the 4‑chloro‑2‑fluoro positional isomer is substituted, which co‑elutes or partially overlaps with the 2‑fluoro‑only peak under the same conditions [2].

HPLC Resolution
Cross-study comparable
Rs >2.0 baseline resolution
RRT ≈1.4–1.6 vs API peak
Supports impurity profiling method specificity
Inferred from iloperidone monograph conditions; C18, pH 3.0
Chromatographic resolution impurity profiling HPLC method validation

2-Chloro-4-fluorophenyl Motif Enhances Nicotinic Receptor Potency

Although the target compound itself lacks published intrinsic biological activity data, a close structural analog—3‑(2‑chloro‑4‑fluorophenyl)‑5‑(1‑(piperidin‑4‑yl)‑1H‑pyrazol‑4‑yl)isoxazole (CHEMBL522077)—carrying the identical 2‑chloro‑4‑fluorophenyl motif appended to a piperidin‑4‑yl scaffold, acts as a positive allosteric modulator of the human α4β2 nicotinic acetylcholine receptor (nAChR) with an EC50 of 220 nM [1]. In contrast, the corresponding 2‑fluorophenyl‑only analog (CHEMBL522076) shows an EC50 > 10 µM at the same receptor, representing a >45‑fold loss of potency [2]. This evidence demonstrates that the 2‑chloro‑4‑fluoro substitution pattern on the phenyl ring is a critical pharmacophoric element for nAChR modulation within the piperidin‑4‑yl chemotype. The target compound retains this halogen pattern on a ketone‑linked piperidine core rather than the isoxazole‑linked core, providing a distinct vector for hydrogen‑bond acceptor interactions via the carbonyl oxygen [3].

nAChR Potency Motif
Cross-study comparable
EC50 220 nM vs >10,000 nM
>45-fold difference
Supports pharmacophore SAR interpretation
Analog CHEMBL522077 data; target compound not directly assayed
Nicotinic acetylcholine receptor CNS polypharmacology structure–activity relationship

Physicochemical Fingerprint for Unambiguous Identity Confirmation

The combination of molecular weight, predicted logP, and hydrogen‑bond donor/acceptor count provides a multi‑parameter identity fingerprint that distinguishes the target compound from its closest commercially available analogs. The free base (MW 241.69, MF C12H13ClFNO) has 0 hydrogen‑bond donors and 2 hydrogen‑bond acceptors (the carbonyl oxygen and the piperidine nitrogen) . The (2‑fluorophenyl)(piperidin‑4‑yl)methanone analog (free base MW 207.24, MF C12H14FNO) has a 34.45 Da lower molecular weight and lacks the chlorine isotope pattern that provides a characteristic M:M+2 peak ratio of approximately 3:1 in mass spectrometry . The (2‑chlorophenyl)(piperidin‑4‑yl)methanone analog (free base MW 223.70, MF C12H14ClNO) lacks the fluorine atom and therefore has a 17.99 Da lower mass and a different 19F NMR signature . The (4‑chloro‑2‑fluorophenyl) regioisomer (free base MW 241.69, identical MF) has the same molecular weight but a different predicted dipole moment and logP due to the altered halogen vector, producing a distinct IR carbonyl stretching frequency (predicted shift of 5–10 cm⁻¹) and a different 13C NMR chemical shift for the carbonyl carbon (predicted Δδ ≈ 1–2 ppm) . These differences enable routine identity confirmation via LC‑MS, 19F NMR, and IR spectroscopy.

Identity Fingerprint
Class-level inference
MW 241.69 / Cl isotope 3:1
0 HBD, 2 HBA / logP ≈2.1–2.5
Enables LC-MS/NMR identity confirmation
Predicted logP; experimental IR/13C NMR shifts not reported
Identity testing physicochemical fingerprint supply chain integrity

Transparent Assessment of Evidentiary Gaps

Despite extensive searching of primary literature, patent databases, and public bioactivity repositories, no direct quantitative IC50, Ki, EC50, or in vivo pharmacokinetic data were identified for (2‑chloro‑4‑fluorophenyl)(piperidin‑4‑yl)methanone hydrochloride itself. The compound has not been the subject of a published structure–activity relationship study, an in vitro pharmacological profiling campaign, or an in vivo efficacy evaluation as a discrete molecular entity [1]. The available evidence for differentiation rests on: (i) cross‑study inference from structurally proximal analogs bearing the identical 2‑chloro‑4‑fluorophenyl‑piperidin‑4‑yl motif (EC50 = 220 nM at α4β2 nAChR for CHEMBL522077) [2]; (ii) predicted physicochemical properties that distinguish the compound from its mono‑halogen and regioisomeric analogs (pKa, logP, MW, isotope pattern) [3]; and (iii) the compound's established role as an iloperidone impurity reference standard . No direct head‑to‑head comparison data are available. This evidentiary gap should be factored into procurement decisions: the compound is appropriate for analytical reference‑standard applications and as a synthetic building block, but claims of biological superiority over in‑class analogs are not supported by direct experimental evidence at this time.

Evidence Gaps
Data to verify
No direct IC50/Ki/EC50 data
No published SAR or in vivo study
Context-dependent procurement assessment
Validated reference standard; bioactivity unestablished
Data transparency evidentiary limitations procurement risk assessment

Procurement-Relevant Application Scenarios


Impurity Reference Standard for Iloperidone Regulatory Submissions

This compound is explicitly listed as a process‑related impurity marker for iloperidone. QC laboratories preparing Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) filings should procure this exact hydrochloride salt—not a positional isomer—to ensure the HPLC retention time and mass spectral identification match the impurity profile described in the regulatory submission. Using the 4‑chloro‑2‑fluoro regioisomer or the 2‑fluoro‑only analog will produce a retention time mismatch, risking FDA observations on method specificity. The 95% purity specification (HPLC) available from major suppliers is adequate for system suitability testing and relative response factor determination per ICH Q3B guidelines [1].

Building Block for Fragment-Based CNS Drug Discovery

The 2‑chloro‑4‑fluorophenyl motif, when appended to a piperidin‑4‑yl scaffold, has been validated in a structurally related analog (CHEMBL522077) as a >45‑fold potency enhancer at the α4β2 nicotinic acetylcholine receptor compared to the 2‑fluoro‑only variant [1]. Medicinal chemistry teams pursuing nAChR‑modulating or broader CNS polypharmacology campaigns can use this compound as an advanced intermediate for parallel library synthesis. The free amino group on the piperidine (after salt neutralization) enables rapid derivatization via reductive amination, amide coupling, or sulfonylation, while the ketone carbonyl provides a handle for oxime or hydrazone formation. Note that the biological activity of the final derivatized products must be established experimentally; the compound itself serves as a scaffold, not a validated lead.

Method Development Standard for Halogenated Piperidine Ketone LC-MS/MS

The compound's unique combination of a chlorine isotope pattern (M:M+2 ≈ 3:1), a fluorine atom (enabling 19F NMR verification), and a ketone carbonyl (providing a characteristic IR stretch at ~1680 cm⁻¹) makes it an ideal system suitability standard for developing LC‑MS/MS methods that must resolve halogenated piperidine ketone positional isomers [1]. Analytical laboratories developing generic methods for piperidine‑based pharmaceutical impurity analysis can use this compound to benchmark column selectivity, optimize gradient slope for isomer separation, and validate mass spectrometer sensitivity for chlorine‑containing analytes in positive ion mode. The hydrochloride salt form provides adequate aqueous solubility (>1 mg/mL in water) for standard preparation at typical working concentrations of 0.1–100 µg/mL .

Physicochemical Probe for in Silico Model Validation

Computational chemistry groups validating in silico pKa and logP prediction algorithms (e.g., ChemAxon, ACD/Labs, Schrödinger Epik) against experimental data require compound sets with systematic halogen variations. This compound fills a specific cell in a halogen‑substitution matrix—2‑chloro‑4‑fluorophenyl ketone—that is complementary to the 4‑chloro‑2‑fluorophenyl, 2‑fluoro‑only, and 2‑chloro‑only entries. Procurement of the complete matrix enables assessment of prediction accuracy for halogen electronic effects on piperidine basicity (predicted pKa range ~9.0–10.0) and partitioning behavior (predicted logP range ~1.5–2.8 across the series) [1]. However, experimental pKa and logP values for this specific compound have not yet been published; their determination would constitute original research.

Application
Selection Property
Validation Focus
Iloperidone impurity reference standard
Positional isomer identity match
HPLC retention time and MS confirmation
CNS nAChR fragment-based discovery
2-Cl-4-F pharmacophore scaffold
α4β2 SAR validation
LC-MS/MS method development
Cl isotope and 19F NMR signature
Isomer resolution and MS sensitivity
In silico pKa/logP model validation
Halogen-substitution matrix cell
Prediction accuracy assessment
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